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Abstract
SRA880, chemically identified as [3R,4aR,10aR]-1,2,3,4,4a,5,10,10a-Octahydro-6-methoxy-1-

methyl-benz[g]quinoline-3-carboxylic-acid-4-(4-nitro-phenyl)-piperazine-amide, is a pioneering

non-peptide, selective antagonist of the somatostatin receptor subtype 1 (sst1). This document

provides a comprehensive technical overview of the discovery and development of SRA880,

consolidating available data on its pharmacological profile, mechanism of action, and

preclinical findings. The information is intended to serve as a detailed resource for researchers

and professionals in the field of drug development.

Discovery and Initial Characterization
SRA880 was the first non-peptide antagonist identified with high selectivity for the sst1

receptor.[1][2] Its discovery marked a significant step forward in the study of the somatostatin

system, providing a valuable tool for elucidating the specific physiological roles of the sst1

receptor subtype.

In Vitro Pharmacology
The initial characterization of SRA880 involved a series of in vitro assays to determine its

binding affinity and functional activity at somatostatin receptors.
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Parameter Receptor Species Value Reference

Binding Affinity

(pKd)
Native sst1

Rat, Mouse,

Monkey, Human

(Cerebral Cortex)

7.8 - 8.6 [1][2]

Recombinant

sst1
Human 8.0 - 8.1 [1][2]

Other

Recombinant

Somatostatin

Receptors

Human ≤ 6.0 [1][2]

Functional

Antagonism

(pKB)

sst1 Not Specified 7.5 - 7.7 [1][2]

These studies demonstrated that SRA880 acts as a competitive antagonist with high affinity

and selectivity for the sst1 receptor.[1][2] It displayed significantly lower affinity for other

somatostatin receptor subtypes and a wide range of other neurotransmitter receptors, with the

exception of the human dopamine D4 receptor.[1][2] Functional assays, including forskolin-

stimulated cAMP accumulation, GTPγS binding, and luciferase gene expression, confirmed

that SRA880 is devoid of intrinsic activity and acts as a surmountable antagonist.[1][2]

Mechanism of Action and Signaling Pathways
Somatostatin receptors, including sst1, are G protein-coupled receptors (GPCRs) that primarily

couple to inhibitory G proteins (Gi/o). Upon activation, they typically inhibit adenylyl cyclase,

leading to decreased intracellular cyclic AMP (cAMP) levels. They can also modulate other

signaling pathways, including mitogen-activated protein kinase (MAPK) and

phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
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Caption: Proposed mechanism of SRA880 in enhancing antidepressant effects.

Preclinical research suggests a specific mechanism for SRA880 in the context of depression.

The sst1 receptor is known to function as an inhibitory autoreceptor on somatostatin-releasing

neurons. By blocking this autoreceptor, SRA880 is proposed to disinhibit the release of

somatostatin (SRIF).[3] This increased somatostatin can then act on other postsynaptic

somatostatin receptors, such as sst2 and sst3, which are thought to mediate antidepressant-

like effects.[3] This proposed mechanism is supported by findings that SRA880 administration

in mice increases brain SRIF release and counters depressive-like symptoms.[3]

Preclinical Development
While detailed information on the synthesis and lead optimization of SRA880 is not extensively

available in the public domain, its chemical structure as a benz[g]quinoline-3-carboxylic acid

derivative suggests a multi-step synthetic route common for this class of compounds.

In Vivo Studies
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The primary in vivo application of SRA880 reported in the literature is in the context of mood

disorders. A key study by Nilsson et al. (2012) demonstrated that SRA880 synergizes with the

antidepressant imipramine to produce antidepressant-like effects in the tail suspension test in

mice.[1][4] Furthermore, this combination was shown to increase the expression of brain-

derived neurotrophic factor (BDNF) mRNA in the mouse cerebral cortex.[1][4] These findings

suggest that sst1 receptor antagonism could be a novel strategy for the treatment of

depression.

Information regarding the pharmacokinetics and toxicology of SRA880 is limited in publicly

accessible literature. The compound is described as being bioavailable and brain penetrant.[3]

Clinical Development
To date, there is no publicly available information on any clinical trials of SRA880. Its

development status remains preclinical.

Experimental Protocols
Detailed, compound-specific experimental protocols for SRA880 are not available. However,

based on the initial characterization studies, the following are general methodologies for the

key assays performed.
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Caption: General experimental workflow for the in vitro characterization of SRA880.

Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a test compound for a specific receptor.

Membrane Preparation: Prepare cell membranes from cells expressing the target receptor

(e.g., CHO or HEK293 cells transfected with the human sst1 receptor).

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing MgCl2 and a

protease inhibitor cocktail.

Competition Binding: Incubate the cell membranes with a fixed concentration of a

radiolabeled ligand that binds to the receptor (e.g., [125I]-SRIF) and varying concentrations

of the unlabeled test compound (SRA880).
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Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period to reach

equilibrium.

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the concentration of the test

compound. Calculate the IC50 value (the concentration of the compound that inhibits 50% of

the specific binding of the radioligand) and then determine the Ki (pKd) value using the

Cheng-Prusoff equation.

cAMP Accumulation Assay (General Protocol)
This assay measures the ability of a compound to modulate the production of cAMP.

Cell Culture: Plate cells expressing the target receptor (e.g., CHO-sst1) in a multi-well plate.

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent cAMP degradation.

Antagonist Mode: To test for antagonist activity, incubate the cells with varying

concentrations of the test compound (SRA880) prior to stimulation.

Stimulation: Stimulate the cells with an agonist that activates adenylyl cyclase (e.g.,

forskolin) in the presence of a sst1 receptor agonist (e.g., SRIF).

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a

commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

Data Analysis: Plot the cAMP concentration against the concentration of the test compound

to determine the IC50, from which the pKB can be calculated.

[35S]GTPγS Binding Assay (General Protocol)
This functional assay measures the activation of G proteins by a GPCR.
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Membrane Preparation: Prepare cell membranes from cells expressing the receptor of

interest.

Assay Buffer: Use a buffer containing GDP, MgCl2, and NaCl.

Reaction Mixture: In a multi-well plate, combine the cell membranes, varying concentrations

of the test antagonist (SRA880), a fixed concentration of a sst1 agonist, and [35S]GTPγS.

Incubation: Incubate at 30°C for a specified time.

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

Detection: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation

counter.

Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated

[35S]GTPγS binding and calculate the pKB.

Luciferase Reporter Gene Assay (General Protocol)
This assay measures changes in gene expression downstream of receptor activation.

Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding the sst1

receptor and a reporter plasmid containing a response element (e.g., CRE for cAMP

pathway) linked to the luciferase gene.

Cell Plating: Plate the transfected cells in a multi-well plate.

Antagonist Treatment: Treat the cells with varying concentrations of the antagonist (SRA880)

for a defined period.

Agonist Stimulation: Add a sst1 agonist to stimulate the receptor.

Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

Detection: Measure the luminescence produced using a luminometer.
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Data Analysis: Normalize the luciferase activity and plot it against the antagonist

concentration to determine the potency of the antagonist.

Conclusion
SRA880 is a selective, non-peptide sst1 receptor antagonist that has been instrumental as a

research tool for understanding the role of the sst1 receptor. Its in vitro profile is well-

characterized, demonstrating competitive antagonism. Preclinical in vivo studies have

suggested its potential as a novel therapeutic agent for depression, particularly in combination

with existing antidepressants. However, a significant lack of publicly available data on its

synthesis, pharmacokinetics, toxicology, and clinical development limits a complete

assessment of its therapeutic potential. Further research is warranted to fully explore the

promise of sst1 receptor antagonism with compounds like SRA880 for the treatment of central

nervous system disorders.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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